molecular formula C18H19FN2O3S2 B2527972 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034384-40-0

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2527972
CAS No.: 2034384-40-0
M. Wt: 394.48
InChI Key: SDTHTNQMAXGRID-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepan ring system substituted with a 2-fluorophenyl group and a sulfone moiety (1,1-dioxido). The ethanone side chain is modified with a pyridin-4-ylthio group, which introduces sulfur-based electron withdrawal and aromatic interactions. Its molecular formula is C₁₈H₁₉FN₂O₃S (MW: 362.4 g/mol).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-26(17,23)24)18(22)13-25-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTHTNQMAXGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Heterocyclic Ring Modifications

1,4-Thiazepan vs. Thiazole/Triazole Systems
  • Thiazepan Derivatives: The 1,4-thiazepan ring in the target compound (with sulfone) contrasts with thiazole or triazole cores in analogs. For instance, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the thiazepan with a triazole ring. Triazoles are known for metabolic stability but may lack the conformational flexibility of thiazepans, which could influence binding pocket accessibility .
  • Pyridine-Thiazole Hybrids: Compounds like (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () utilize thiazole rings, which are associated with kinase inhibition (e.g., c-Met, CDK1). The thiazepan-sulfone system in the target compound may offer improved solubility or reduced off-target effects compared to rigid thiazoles .

Substituent Effects: Fluorophenyl and Pyridylthio Groups

  • 2-Fluorophenyl Group: This substituent is conserved in analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () and 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (). Fluorine enhances lipophilicity and metabolic stability by resisting oxidative degradation, a critical feature for bioavailability .
  • Pyridin-4-ylthio vs. Pyridin-3-yl: A related compound, 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (), substitutes the sulfur-linked pyridin-4-yl with a pyridin-3-yl group. The 4-position sulfur may enhance π-stacking interactions or hydrogen bonding compared to the 3-position .

Sulfone Functionality

The 1,1-dioxido (sulfone) group in the thiazepan ring is critical for electronic and steric effects. Analog 899733-82-5 () incorporates a sulfone in a benzo[e]thiadiazin system, suggesting sulfones are prioritized for their electron-withdrawing properties, which can stabilize charge interactions in enzyme active sites. Sulfones also improve oxidative stability compared to sulfides .

Molecular Weight and Complexity

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₁₉FN₂O₃S 362.4 1,4-Thiazepan-sulfone, pyridin-4-ylthio
899733-82-5 () C₁₅H₁₈FN₃O₃S₂ 371.5 Benzo[e]thiadiazin, sulfone, 4-methylpiperidin
1706283-01-3 () C₁₉H₂₀FN₃O₂S 385.4 Benzamide, thiazepan

The target compound’s moderate molecular weight (362.4) balances complexity and drug-likeness, adhering to Lipinski’s rules better than heavier analogs like 899733-82-5 (371.5) .

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